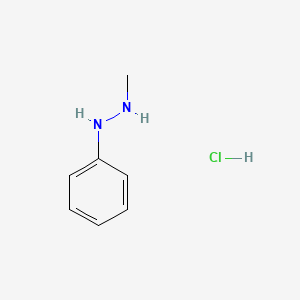

1-Methyl-2-phenylhydrazine hydrochloride

Description

Properties

IUPAC Name |

1-methyl-2-phenylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.ClH/c1-8-9-7-5-3-2-4-6-7;/h2-6,8-9H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBHDPTUISCWOPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNNC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50436613 | |

| Record name | 2-Methyl phenylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92304-54-6 | |

| Record name | 2-Methyl phenylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Selective Synthesis of 1-Methyl-2-phenylhydrazine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Methyl-2-phenylhydrazine and its hydrochloride salt are valuable intermediates in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] The primary challenge in their preparation from phenylhydrazine lies in achieving regioselective methylation on the terminal nitrogen (N2) while avoiding modification of the nitrogen adjacent to the phenyl ring (N1) and preventing over-methylation. This guide provides an in-depth analysis of synthetic strategies, focusing on the rationale behind methodological choices. We present the Eschweiler-Clarke reaction as a superior method for this transformation due to its high selectivity, operational simplicity, and avoidance of quaternary salt formation.[3][4] This document details a complete, self-validating protocol, including mechanistic insights, process workflow, characterization techniques, and critical safety considerations.

Introduction: The Synthetic Challenge

Phenylhydrazine is an asymmetrical nucleophile. The nitrogen atom directly attached to the phenyl ring (N1) is less basic and less nucleophilic due to the delocalization of its lone pair of electrons into the aromatic system. Conversely, the terminal nitrogen atom (N2) possesses a localized lone pair, rendering it more basic and significantly more nucleophilic.

The core challenge in synthesizing 1-methyl-2-phenylhydrazine is to direct the methylation exclusively to this more reactive N2 position. Non-selective methods, such as direct alkylation with methyl halides, often yield a complex mixture of N1-methylated, N2-methylated, and di-methylated products, leading to significant purification challenges and low yields of the desired isomer.[5]

Comparative Synthetic Strategies

Strategy 1: Direct Alkylation

Direct alkylation of phenylhydrazine using an alkylating agent like methyl iodide is a seemingly straightforward approach. However, it is notoriously difficult to control the regioselectivity. The reaction can proceed at both nitrogen atoms, and the resulting methylated products can be further alkylated, leading to a mixture that is difficult to separate.[5] While certain methodologies employing strong bases like sodium amide in liquid ammonia have been explored to improve selectivity, these conditions are harsh, require specialized equipment to handle cryogenic liquids and gaseous ammonia, and can favor the formation of the undesired 1-alkyl-1-phenylhydrazine isomer.[5][6]

Strategy 2: Reductive Amination (Eschweiler-Clarke Reaction)

The Eschweiler-Clarke reaction offers an elegant and highly selective solution to this problem. This reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[3][7] Its efficacy stems from a mechanism that inherently favors the desired outcome.

Causality of Selectivity:

-

Initial Adduct Formation: The reaction initiates with the nucleophilic attack of the amine on formaldehyde. The more nucleophilic N2 of phenylhydrazine preferentially attacks the electrophilic carbonyl carbon of formaldehyde, forming a hemiaminal intermediate.

-

Iminium Ion Formation: This intermediate readily dehydrates to form a hydrazonium-iminium ion.

-

Irreversible Reduction: Formic acid then acts as a hydride donor, reducing the iminium ion to the N2-methylated hydrazine. This step is irreversible due to the loss of carbon dioxide gas.[3]

-

Avoidance of Over-methylation: The reaction effectively stops after mono-methylation at the N2 position. The resulting product is a secondary amine at N2 and a tertiary amine at N1 (with the phenyl group and the other nitrogen as substituents). For further methylation to occur via this mechanism, an iminium ion would need to form, which is not possible from the tertiary N1 center. This prevents the formation of quaternary ammonium salts, a common side reaction in direct alkylation.[3]

This mechanistic pathway makes the Eschweiler-Clarke reaction the preferred industrial and laboratory method for the selective N2-methylation of phenylhydrazine.

Recommended Synthetic Protocol: Synthesis via Eschweiler-Clarke Reaction

This section provides a complete, step-by-step protocol for the synthesis of 1-methyl-2-phenylhydrazine hydrochloride from phenylhydrazine.

Materials and Reagents

| Compound | CAS Number | Molecular Wt. ( g/mol ) | Quantity (1.0 eq) | Notes |

| Phenylhydrazine | 100-63-0 | 108.14 | 10.81 g | Use freshly distilled, pale yellow liquid. |

| Formic Acid (98-100%) | 64-18-6 | 46.03 | ~50 mL (excess) | Acts as both reactant and solvent. Corrosive. |

| Formaldehyde (37% aq. soln.) | 50-00-0 | 30.03 | 8.9 mL (~1.1 eq) | Toxic and a sensitizer. |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | As needed | For neutralization. Corrosive. |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | ~150 mL | For extraction. Volatile. |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | For drying organic phase. |

| Hydrochloric Acid (in 2-Propanol) | 7647-01-0 | 36.46 | As needed | For salt formation. Corrosive. |

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of 1-methyl-2-phenylhydrazine HCl.

Step-by-Step Methodology

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenylhydrazine (10.81 g, 0.1 mol) and formic acid (50 mL). Stir the mixture to ensure homogeneity.

-

Reagent Addition: Slowly add the 37% aqueous formaldehyde solution (8.9 mL, ~0.11 mol) dropwise to the stirred mixture. The addition is exothermic and may cause a slight increase in temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 90-100°C) using a heating mantle. Maintain the reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Neutralization: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath. Slowly and carefully add a 10 M sodium hydroxide (NaOH) solution to neutralize the excess formic acid. Continue adding the base until the solution is strongly alkaline (pH > 9). This step is highly exothermic and should be performed with caution.

-

Workup - Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Isolation of Free Base: Dry the combined organic extracts over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting oil is crude 1-methyl-2-phenylhydrazine.

-

Salt Formation: Dissolve the crude oil in a minimal amount of 2-propanol. While stirring, add a solution of hydrochloric acid in 2-propanol dropwise until the solution is acidic (test with pH paper).

-

Purification: The hydrochloride salt will precipitate as a white or off-white solid. Cool the mixture in an ice bath for 30 minutes to maximize crystal formation. Collect the solid by vacuum filtration, wash it with a small amount of cold diethyl ether, and dry it under vacuum to yield the final product, 1-methyl-2-phenylhydrazine hydrochloride.

Trustworthiness: Product Characterization and Validation

To ensure the identity and purity of the synthesized compound, a combination of analytical techniques should be employed. This serves as a self-validating system for the described protocol.

| Analysis Technique | Expected Result / Observation | Purpose |

| Melting Point | Literature value: ~170-174 °C | A sharp melting point range indicates high purity. |

| ¹H NMR | Signals corresponding to aromatic protons, a singlet for the methyl group (~3.0 ppm), and exchangeable N-H protons. Crucially, the pattern will differ from the 1-methyl-1-phenyl isomer. | Confirms the chemical structure and regiochemistry. |

| ¹³C NMR | Signals for the aromatic carbons and a distinct signal for the methyl carbon. | Confirms the carbon skeleton of the molecule. |

| FTIR | Characteristic peaks for N-H stretching, C-H stretching (aromatic and aliphatic), and C=C stretching of the phenyl ring. | Confirms the presence of key functional groups. |

| HPLC | A single major peak. | Assesses the purity of the final compound. |

Reaction Mechanism Diagram

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. EP0034285B1 - Process for the preparation of 1-alkyl-1-phenyl hydrazines - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

An In-depth Technical Guide to 1-Methyl-2-phenylhydrazine Hydrochloride: Properties, Synthesis, and Applications

Introduction

Phenylhydrazines are a cornerstone class of reagents in organic synthesis, prized for their versatile reactivity and their role as precursors to a vast array of heterocyclic compounds. Their utility extends from classical name reactions to the modern synthesis of complex pharmaceutical agents. Within this family, methylated derivatives such as 1-Methyl-2-phenylhydrazine hydrochloride offer nuanced reactivity and specific steric and electronic properties that can be leveraged by the discerning chemist.

This guide provides a comprehensive technical overview of 1-Methyl-2-phenylhydrazine hydrochloride, addressing its known physical and chemical properties, plausible synthetic routes, and potential applications. Recognizing the limited publicly available data for this specific derivative, this document also draws upon the well-characterized properties of its parent compound, phenylhydrazine hydrochloride, and related isomers to provide a robust and practical resource for researchers, scientists, and professionals in drug development. The insights herein are framed from the perspective of a senior application scientist, emphasizing not just the data, but the strategic implications for laboratory work.

Compound Identification and Structure

1-Methyl-2-phenylhydrazine hydrochloride is the hydrochloride salt of the methylated derivative of phenylhydrazine where the methyl group is attached to the terminal nitrogen atom (N-2). This substitution pattern is crucial as it influences the molecule's reactivity, particularly in reactions where the nucleophilicity of the nitrogen atoms is key.

Below is a summary of the key identifiers for 1-Methyl-2-phenylhydrazine hydrochloride.

| Identifier | Value |

| Chemical Name | 1-Methyl-2-phenylhydrazine hydrochloride |

| CAS Number | 92304-54-6 |

| Molecular Formula | C₇H₁₁ClN₂ |

| Molecular Weight | 158.63 g/mol |

| SMILES | CNNC1=CC=CC=C1.[H]Cl |

| MDL Number | MFCD09996928 |

Physical and Chemical Properties

Direct experimental data for 1-Methyl-2-phenylhydrazine hydrochloride is scarce. However, we can infer its likely characteristics by comparing the known data with its parent compound and other methylated isomers. The hydrochloride salt form generally increases water solubility and improves handling stability compared to the free base.

Comparative Physical Properties

The following table summarizes the known physical properties of 1-Methyl-2-phenylhydrazine hydrochloride and compares them to closely related compounds. This comparative approach is essential for experimental design when precise data is unavailable.

| Property | 1-Methyl-2-phenylhydrazine HCl | Phenylhydrazine HCl | 1-Methyl-1-phenylhydrazine (Free Base) | 2-Methylphenylhydrazine HCl |

| CAS Number | 92304-54-6 | 59-88-1 | 618-40-6 | 635-26-7 |

| Appearance | (Not specified) | White to light yellow crystalline powder[1] | Liquid | White to off-white crystalline solid |

| Melting Point (°C) | 160 - 161[2] | 250 - 254 (decomposes)[1][3] | (Not applicable) | 190 (decomposes) |

| Boiling Point (°C) | (Not determined) | 236.22 (rough estimate)[1] | 54-55 @ 0.3 mmHg | (Not determined) |

| Water Solubility | (Not specified) | 50 g/L (20 °C)[1] | (Not specified) | Very slightly soluble |

Scientist's Insight: The significantly lower melting point of 1-Methyl-2-phenylhydrazine hydrochloride compared to its parent compound, phenylhydrazine hydrochloride, is noteworthy. This is likely due to the disruption of the crystal lattice packing by the methyl group. The presence of the hydrochloride salt is expected to render it more soluble in aqueous media than its free base form.

Solubility Profile

For 1-Methyl-2-phenylhydrazine hydrochloride, it is anticipated to be soluble in water and polar organic solvents like methanol and ethanol. Its solubility in less polar solvents like dichloromethane and chloroform may be more limited but potentially sufficient for reaction purposes.

Stability and Handling

Stability: Phenylhydrazine hydrochloride is a stable compound but is known to be light and air-sensitive[5]. It is reasonable to assume that 1-Methyl-2-phenylhydrazine hydrochloride shares these sensitivities. Therefore, it should be stored in a tightly sealed, light-resistant container under an inert atmosphere (e.g., argon or nitrogen) and kept in a cool, dry place.

Reactivity and Incompatibilities: Phenylhydrazines are reactive with strong oxidizing agents, alkali hydroxides, and many metals[3][6]. A key reaction of phenylhydrazines is their condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones[7]. This reactivity is fundamental to their use in synthesis.

Due to the toxic nature of hydrazine derivatives, handling should always be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn[3].

Synthesis and Reaction Mechanisms

The synthesis of 1-Methyl-2-phenylhydrazine hydrochloride is not widely documented in standard literature. However, a plausible synthetic strategy can be designed based on established methods for preparing substituted hydrazines.

Proposed Synthetic Pathway

A common route to phenylhydrazines involves the diazotization of an aniline followed by reduction. For 1-Methyl-2-phenylhydrazine, the starting material would likely be N-methylaniline.

The proposed workflow is as follows:

-

Diazotization: N-methylaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form the corresponding N-nitrosoamine.

-

Reduction: The N-nitrosoamine is then reduced to the hydrazine. A variety of reducing agents can be employed, with tin(II) chloride in concentrated HCl being a classical and effective choice.

-

Isolation: The resulting 1-Methyl-2-phenylhydrazine is formed as its hydrochloride salt, which can be isolated by filtration, washed, and dried.

Caption: Proposed synthesis of 1-Methyl-2-phenylhydrazine HCl.

Key Chemical Reactions

The chemical behavior of 1-Methyl-2-phenylhydrazine is dominated by the hydrazine moiety.

-

Formation of Hydrazones: Like its parent compound, it will react with aldehydes and ketones to form the corresponding methylphenylhydrazones. This reaction is a reliable method for the characterization and derivatization of carbonyl compounds.

-

Fischer Indole Synthesis: Phenylhydrazines are famously used in the Fischer indole synthesis to create indole rings, which are prevalent in natural products and pharmaceuticals[8]. The reaction involves the acid-catalyzed rearrangement of a phenylhydrazone. The presence of the methyl group on the N-2 nitrogen in 1-Methyl-2-phenylhydrazine would influence the regiochemical outcome and reaction kinetics of such cyclizations.

Caption: Generalized Fischer Indole Synthesis pathway.

Spectroscopic Characterization

While specific spectra for 1-Methyl-2-phenylhydrazine hydrochloride are not found in common databases, the expected spectral characteristics can be predicted based on its structure and data from related compounds.

-

¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons on the phenyl ring (typically in the 6.8-7.5 ppm range), a singlet for the N-methyl protons, and exchangeable protons for the N-H groups. For phenylhydrazine hydrochloride in DMSO-d6, characteristic peaks appear around 10.4, 8.4, and in the 6.9-7.3 ppm range.

-

¹³C NMR: The carbon NMR would show distinct signals for the aromatic carbons and a signal for the methyl carbon.

-

IR Spectroscopy: The infrared spectrum would be expected to show N-H stretching bands (typically in the 3100-3400 cm⁻¹ region), C-H stretches for the aromatic and methyl groups (around 2800-3100 cm⁻¹), and C=C stretching bands for the aromatic ring (around 1450-1600 cm⁻¹). An IR spectrum for phenylhydrazine hydrochloride is available in the NIST database[5].

-

UV-Vis Spectroscopy: Phenylhydrazine hydrochloride exhibits a maximum UV absorption at 232 nm[9]. It is likely that 1-Methyl-2-phenylhydrazine hydrochloride would have a similar absorption profile.

-

Mass Spectrometry: The mass spectrum of the free base (1-Methyl-2-phenylhydrazine) would show a molecular ion peak corresponding to its molecular weight (122.17 g/mol ).

Applications in Research and Drug Development

Phenylhydrazines are valuable intermediates in the pharmaceutical, agrochemical, and chemical industries[10]. Their ability to be incorporated into heterocyclic ring systems makes them important building blocks for a wide range of biologically active molecules.

-

Pharmaceutical Synthesis: Phenylhydrazine and its derivatives are used in the synthesis of various pharmacologically active compounds, including those with antitumor, anti-inflammatory, and antimicrobial properties[8]. They are key components in the synthesis of drugs like antipyrine and are used in the development of APIs[6][11].

-

Analytical Chemistry: Phenylhydrazine reacts with reducing sugars to form osazones, a reaction historically used to identify monosaccharides[7]. This highlights its utility as a derivatizing agent in analytical chemistry. It is also used as a reference standard in analytical research and for quality control applications.

The specific applications of 1-Methyl-2-phenylhydrazine hydrochloride are not well-documented, but as a substituted phenylhydrazine, it would be a valuable tool for researchers looking to introduce a methylated phenylhydrazine moiety into a target molecule, potentially to modulate its pharmacological properties or to explore structure-activity relationships.

Safety and Toxicology

Detailed toxicological data for 1-Methyl-2-phenylhydrazine hydrochloride is not available. However, phenylhydrazine and its salts are known to be toxic and should be handled with extreme care. Phenylhydrazine hydrochloride is toxic if swallowed, inhaled, or in contact with skin, and may cause an allergic skin reaction. It is also suspected of causing genetic defects and may cause cancer[3]. Prolonged or repeated exposure can cause damage to organs[3].

Given these known hazards for the parent compound, it is imperative to treat 1-Methyl-2-phenylhydrazine hydrochloride with the same level of caution. All handling should be performed by trained personnel in a controlled laboratory environment with appropriate engineering controls and PPE.

Conclusion

1-Methyl-2-phenylhydrazine hydrochloride is a specialized chemical reagent with potential applications in synthetic and medicinal chemistry. While specific data for this compound is limited, a comprehensive understanding of its likely physical and chemical properties can be achieved by examining its parent compound and related isomers. Its utility as a building block for heterocyclic synthesis, particularly in the context of the Fischer indole synthesis, makes it a compound of interest for researchers in drug discovery and materials science. As with all hydrazine derivatives, strict adherence to safety protocols is essential when handling this compound. This guide serves as a foundational resource for scientists and researchers, providing both the available data and the field-proven insights necessary for its safe and effective use in the laboratory.

References

-

Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

-

Safety Data Sheet: Phenylhydrazine hydrochloride - Carl ROTH. (n.d.). Retrieved January 21, 2026, from [Link]

-

Phenylhydrazine hydrochloride - NIST WebBook. (n.d.). Retrieved January 21, 2026, from [Link]

-

Material Safety Data Sheet - Phenylhydrazine hydrochloride, 99+% - Cole-Parmer. (n.d.). Retrieved January 21, 2026, from [Link]

-

The Role of 1-Acetyl-2-Phenylhydrazine in Modern Chemical Synthesis. (n.d.). Retrieved January 21, 2026, from [Link]

-

Phenylhydrazine Hydrochloride | CAS No: 59-88-1. (n.d.). Retrieved January 21, 2026, from [Link]

-

Hydrazine - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

-

Overview of Phenylhydrazine‐Based Organic Transformations - ResearchGate. (2025, May 6). Retrieved January 21, 2026, from [Link]

-

Hydrazone - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

-

Hydrazine, 1-Methyl-2-phenyl-, hydrochloride (1:1) CAS#: 92304-54-6 • ChemWhat. (n.d.). Retrieved January 21, 2026, from [Link]

- CN102841170A - Method for detecting impurity phenylhydrazine in edaravone - Google Patents. (n.d.).

-

"Phenyl Hydrazine Hydrochloride: Properties, Applications, and Safety Information". (n.d.). Retrieved January 21, 2026, from [Link]

-

Phenylhydrazine hydrochloride induced dosedependent embryo cytotoxicity in zebrafish. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

- 1. 1-甲基-1-苯肼 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Hydrazine - Wikipedia [en.wikipedia.org]

- 3. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. Phenylhydrazine hydrochloride [webbook.nist.gov]

- 6. CN101143837A - Preparation method for p-methylphenylhydrazine - Google Patents [patents.google.com]

- 7. Hydrazone - Wikipedia [en.wikipedia.org]

- 8. Page loading... [guidechem.com]

- 9. CN102841170A - Method for detecting impurity phenylhydrazine in edaravone - Google Patents [patents.google.com]

- 10. N-methyl-N-phenyl-hydrazine | C7H10N2 | CID 36299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Role of 1-Methyl-2-phenylhydrazine Hydrochloride in Indole Synthesis: A Mechanistic Deep Dive

Abstract

This technical guide provides an in-depth analysis of the mechanism of action of 1-Methyl-2-phenylhydrazine hydrochloride in organic reactions, with a primary focus on its application in the Fischer indole synthesis. Designed for researchers, scientists, and professionals in drug development, this document elucidates the nuanced effects of the N-1 methyl group on the reaction pathway, offering field-proven insights into the causality behind experimental choices. Through a detailed exploration of the reaction mechanism, supported by visual diagrams and experimental considerations, this guide serves as a comprehensive resource for leveraging this versatile reagent in the synthesis of complex heterocyclic structures.

Introduction: The Significance of the Indole Scaffold and the Role of Substituted Hydrazines

The indole nucleus is a privileged structural motif in a vast array of biologically active compounds, including many pharmaceuticals and natural products. The Fischer indole synthesis, a robust and versatile method discovered in 1883, remains a cornerstone for the construction of this critical heterocycle.[1][2][3] The reaction facilitates the synthesis of substituted indoles from the acid-catalyzed reaction of an arylhydrazine with an aldehyde or a ketone.[1][2][4]

1-Methyl-2-phenylhydrazine hydrochloride, a substituted arylhydrazine, serves as a valuable building block in this synthesis. The presence of a methyl group on the nitrogen atom adjacent to the phenyl ring (N-1) introduces specific electronic and steric effects that modulate the reactivity and outcome of the Fischer indole synthesis compared to its unsubstituted counterpart, phenylhydrazine. Understanding these effects is paramount for optimizing reaction conditions and achieving desired product profiles.

Physicochemical Properties and Synthesis of 1-Methyl-2-phenylhydrazine Hydrochloride

1-Methyl-2-phenylhydrazine is a derivative of hydrazine with a methyl and a phenyl group attached to the two nitrogen atoms. The hydrochloride salt enhances its stability and ease of handling.

Table 1: Physicochemical Properties of 1-Methyl-2-phenylhydrazine

| Property | Value |

| Molecular Formula | C₇H₁₀N₂ |

| Molecular Weight | 122.17 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Slightly soluble in water |

The synthesis of 1-Methyl-2-phenylhydrazine typically involves the methylation of phenylhydrazine. A common synthetic route proceeds via the diazotization of aniline, followed by reduction to phenylhydrazine, and subsequent methylation.

The Core Mechanism: Fischer Indole Synthesis with 1-Methyl-2-phenylhydrazine Hydrochloride

The Fischer indole synthesis proceeds through a series of well-defined steps. The presence of the N-1 methyl group in 1-Methyl-2-phenylhydrazine influences each of these stages. The overall reaction involves the formation of a hydrazone, which then undergoes a[5][5]-sigmatropic rearrangement and subsequent cyclization to form the indole ring.[1][2][4]

Step 1: Hydrazone Formation

The reaction is initiated by the condensation of 1-Methyl-2-phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst to form the corresponding N-methyl-N-phenylhydrazone. The hydrochloride salt provides the initial acidic environment.

-

Role of the N-1 Methyl Group: The methyl group, being electron-donating, slightly increases the nucleophilicity of the adjacent nitrogen (N-1). However, the terminal nitrogen (N-2) is generally the more nucleophilic and reactive center in hydrazines for condensation with carbonyls. The steric bulk of the methyl group might slightly hinder the approach to N-1, further favoring reaction at N-2.

Step 2: Tautomerization to the Ene-hydrazine

The formed hydrazone undergoes an acid-catalyzed tautomerization to the more reactive ene-hydrazine intermediate. This step is crucial as it sets the stage for the key bond-forming rearrangement.[2]

-

Influence of the N-1 Methyl Group: The electronic effect of the N-1 methyl group is transmitted through the molecule, and while its direct impact on the rate of tautomerization is not extensively documented, it is a critical precursor for the subsequent rearrangement.

Step 3: The[5][5]-Sigmatropic Rearrangement

This is the rate-determining step of the Fischer indole synthesis.[5] The protonated ene-hydrazine undergoes a concerted pericyclic[5][5]-sigmatropic rearrangement, leading to the formation of a di-imine intermediate and the creation of a new carbon-carbon bond.[3][4]

-

Electronic and Steric Effects of the N-1 Methyl Group:

-

Electronic Effect: The electron-donating nature of the methyl group can influence the stability of the transition state of the rearrangement. By increasing the electron density on N-1, it can facilitate the cleavage of the N-N bond, a key feature of this rearrangement.

-

Steric Effect: The steric hindrance from the methyl group can influence the conformation required for the sigmatropic rearrangement. This can affect the activation energy of this step.

-

Step 4: Rearomatization and Cyclization

The di-imine intermediate quickly rearomatizes to form a more stable amino-imine. This is followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon, forming a five-membered ring.

Step 5: Elimination of Methylamine

The final step involves the acid-catalyzed elimination of methylamine (rather than ammonia, as would be the case with unsubstituted phenylhydrazine) to yield the aromatic indole product. The driving force for this step is the formation of the stable, aromatic indole ring.

Visualizing the Mechanism

The following diagram illustrates the mechanistic pathway of the Fischer indole synthesis using 1-Methyl-2-phenylhydrazine.

Caption: Mechanistic pathway of the Fischer indole synthesis with 1-Methyl-2-phenylhydrazine.

Experimental Protocol: A General Guideline

The following protocol provides a general framework for the Fischer indole synthesis using 1-Methyl-2-phenylhydrazine hydrochloride. Optimization of the catalyst, solvent, and temperature is often necessary depending on the specific carbonyl compound used.

Materials

-

1-Methyl-2-phenylhydrazine hydrochloride

-

Aldehyde or Ketone (1.0 - 1.2 equivalents)

-

Acid catalyst (e.g., Zinc chloride, Polyphosphoric acid, Acetic acid, or Sulfuric acid)

-

Solvent (e.g., Ethanol, Acetic acid, Toluene)

Procedure

-

Hydrazone Formation (Optional Isolation):

-

In a round-bottom flask, dissolve 1-Methyl-2-phenylhydrazine hydrochloride (1.0 eq.) and the carbonyl compound (1.0-1.2 eq.) in a suitable solvent (e.g., ethanol).

-

Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid) if not already present.

-

Stir the mixture at room temperature or with gentle heating (e.g., 60-80°C) for 30-60 minutes. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).

-

-

Indolization:

-

To the flask containing the hydrazone (either isolated or generated in situ), add the acid catalyst (e.g., ZnCl₂ or polyphosphoric acid).

-

Heat the reaction mixture to the required temperature (can range from 80°C to 180°C) with stirring. The reaction progress should be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

-

Work-up and Purification:

-

Carefully quench the reaction by pouring the mixture into ice-water.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired indole.

-

Potential Side Reactions and Troubleshooting

The Fischer indole synthesis is not without its potential pitfalls. Understanding and mitigating common side reactions is crucial for achieving high yields.

-

N-N Bond Cleavage: This is a significant competing pathway, especially with electron-donating groups on the phenylhydrazine, which can lead to the formation of anilines and other byproducts.[6]

-

Formation of Regioisomers: The use of unsymmetrical ketones can lead to the formation of a mixture of isomeric indoles. The choice of acid catalyst and reaction temperature can influence the regioselectivity.[6]

-

Incomplete Cyclization: The reaction may stall at the hydrazone stage, particularly under mild acidic conditions or at low temperatures. Using a stronger acid or increasing the temperature can often drive the reaction to completion.[6]

Visualization of Experimental Workflow

Caption: A generalized experimental workflow for the Fischer indole synthesis.

Conclusion

1-Methyl-2-phenylhydrazine hydrochloride is a valuable reagent in organic synthesis, particularly for the construction of N-methylated indole scaffolds via the Fischer indole synthesis. The N-1 methyl group exerts distinct electronic and steric influences on the reaction mechanism, affecting the nucleophilicity of the hydrazine, the stability of intermediates, and the nature of the eliminated by-product. A thorough understanding of these mechanistic nuances allows for the strategic design of synthetic routes and the optimization of reaction conditions to achieve high yields of desired indole products. This guide provides the foundational knowledge and practical considerations necessary for the successful application of 1-Methyl-2-phenylhydrazine hydrochloride in modern organic synthesis.

References

-

Wikipedia. Fischer indole synthesis.

-

Alfa Chemistry. Fischer Indole Synthesis.

-

Kaur, N., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2484-2492.

-

J&K Scientific LLC. (2025). Fischer Indole Synthesis.

-

Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance.

-

BenchChem. (2025). Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles.

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 4. jk-sci.com [jk-sci.com]

- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Solubility of 1-Methyl-2-phenylhydrazine Hydrochloride for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 1-Methyl-2-phenylhydrazine hydrochloride in common laboratory solvents. Designed for researchers, scientists, and drug development professionals, this document synthesizes known data with established scientific principles to offer field-proven insights. In the absence of extensive published quantitative data for this specific compound, this guide provides a robust framework for its practical application, including detailed methodologies for experimental solubility determination.

Introduction: Understanding the Physicochemical Landscape

1-Methyl-2-phenylhydrazine hydrochloride is a substituted hydrazine derivative of interest in various chemical and pharmaceutical research areas. Its solubility is a critical parameter influencing its reactivity, formulation, and bioavailability. As a hydrochloride salt, it is expected to exhibit significantly different solubility characteristics compared to its free base, particularly in polar solvents. The protonated form generally enhances aqueous solubility.

A comprehensive understanding of a compound's physicochemical properties is paramount for its effective use. The following table summarizes the key properties of 1-Methyl-2-phenylhydrazine hydrochloride and its parent compound, phenylhydrazine, for comparative analysis.

| Property | 1-Methyl-2-phenylhydrazine hydrochloride | Phenylhydrazine | Phenylhydrazine hydrochloride |

| Molecular Formula | C₇H₁₁ClN₂ | C₆H₈N₂ | C₆H₉ClN₂ |

| Molecular Weight | 158.63 g/mol [1] | 108.14 g/mol [2] | 144.60 g/mol |

| Appearance | Not specified; likely a crystalline solid | Pale yellow crystals or oily liquid[2][3] | White to light yellow or pinkish-beige fine crystalline powder |

| Melting Point | Not specified | 19.5 °C[4] | 250-254 °C (decomposes) |

| pKa (Predicted) | ~5.4 (for the free base, 1-Methyl-1-phenylhydrazine) | 5.35[5] | Not applicable |

| logP (Predicted) | Not specified | 1.25[2] | Not applicable |

Note: Experimental data for 1-Methyl-2-phenylhydrazine hydrochloride is limited. Values for related compounds are provided for estimation purposes.

Solubility Profile: A Solvent-by-Solvent Analysis

The following table provides a qualitative and estimated quantitative solubility profile for 1-Methyl-2-phenylhydrazine hydrochloride. It is imperative for researchers to experimentally verify these estimates for their specific applications.

| Solvent Class | Solvent | Qualitative Solubility (Inferred) | Estimated Quantitative Solubility ( g/100 mL) | Rationale and Causality |

| Polar Protic | Water | Soluble | > 5 | The hydrochloride salt form significantly increases polarity and allows for strong ion-dipole interactions with water molecules. Phenylhydrazine hydrochloride has a reported solubility of 50 g/L (5 g/100 mL). |

| Methanol | Soluble | > 5 | The polarity of methanol and its ability to form hydrogen bonds will facilitate the dissolution of the ionic hydrochloride salt. | |

| Ethanol | Soluble | > 5 | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities will promote solubility. Phenylhydrazine is miscible with ethanol.[4] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | > 2 | DMSO is a strong polar aprotic solvent capable of solvating the cation of the salt. |

| Acetone | Soluble | > 2 | While less polar than DMSO, acetone can still effectively solvate the molecule. Phenylhydrazine is very soluble in acetone.[2] | |

| Dichloromethane (DCM) | Slightly Soluble | < 1 | As a less polar solvent, DCM will have a reduced capacity to solvate the ionic salt. Phenylhydrazone derivatives have been noted to be soluble in dichloromethane.[2] | |

| Nonpolar | Toluene | Sparingly Soluble / Insoluble | < 0.1 | The nonpolar nature of toluene makes it a poor solvent for ionic salts. |

| Hexane | Insoluble | < 0.01 | The significant difference in polarity between the ionic compound and the nonpolar solvent will result in very low solubility. |

Experimental Determination of Equilibrium Solubility: A Step-by-Step Protocol

Given the absence of definitive public data, experimental determination of solubility is a critical step for any research or development involving 1-Methyl-2-phenylhydrazine hydrochloride. The equilibrium solubility, which represents the maximum concentration of a substance that can dissolve in a solvent at a specific temperature at equilibrium, can be reliably determined using the shake-flask method, consistent with the principles outlined in the OECD Guideline for the Testing of Chemicals, Section 105.

Principle of the Method

An excess amount of the solid 1-Methyl-2-phenylhydrazine hydrochloride is added to a known volume of the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Materials and Equipment

-

1-Methyl-2-phenylhydrazine hydrochloride (as pure as possible)

-

Selected solvents (analytical grade or higher)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

-

HPLC system with a suitable column (e.g., C18) and UV detector

-

Analytical balance

Experimental Workflow

Caption: Workflow for the experimental determination of equilibrium solubility.

Detailed Step-by-Step Methodology

-

Preparation of Standard Solutions:

-

Accurately prepare a stock solution of 1-Methyl-2-phenylhydrazine hydrochloride in a suitable solvent (in which it is freely soluble, e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

-

From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected solubility range.

-

-

Sample Preparation:

-

Add an excess amount of 1-Methyl-2-phenylhydrazine hydrochloride to a series of vials containing a precise volume (e.g., 5 mL) of each test solvent. "Excess" means that a visible amount of undissolved solid remains at the end of the experiment. A starting point could be 20-50 mg of the compound.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C, depending on the application) and agitate for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study in a preliminary experiment.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

To ensure complete removal of undissolved particles, centrifuge the samples.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. The first few drops of the filtrate should be discarded to avoid any potential adsorption onto the filter membrane.

-

-

Analysis:

-

Dilute the filtered samples with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Analyze the calibration standards and the diluted samples by HPLC-UV.

-

Plot the peak area versus concentration for the standards to generate a calibration curve.

-

Determine the concentration of 1-Methyl-2-phenylhydrazine hydrochloride in the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility in the original solvent by multiplying the determined concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/100 mL.

-

Safety and Handling Considerations

1-Methyl-2-phenylhydrazine hydrochloride is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.

-

Toxicity: Phenylhydrazine and its derivatives are toxic if swallowed, in contact with skin, or if inhaled.

-

Carcinogenicity: Phenylhydrazine is a suspected human carcinogen.

-

Irritation: It can cause skin and serious eye irritation.

-

Sensitization: May cause an allergic skin reaction.

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from light and oxidizing agents.

Conclusion

While specific quantitative solubility data for 1-Methyl-2-phenylhydrazine hydrochloride remains elusive in publicly accessible literature, this guide provides a robust framework for its use in a research and development setting. By leveraging the known properties of its parent compound, phenylhydrazine, and its hydrochloride salt, a reliable estimation of its solubility profile can be established. More importantly, the detailed experimental protocol provided herein empowers researchers to determine the precise solubility in their solvents of interest, ensuring data accuracy and reproducibility. Adherence to strict safety protocols is paramount when working with this and related hydrazine derivatives.

References

- BenchChem. (2025). An In-depth Technical Guide on the Solubility of [2-(methylthio)phenyl]hydrazine in Organic Solvents.

-

PubChem. (n.d.). Phenylhydrazine. National Center for Biotechnology Information. Retrieved from [Link]

- Patents.google.com. (n.d.). Process for the preparation of substituted phenyl hydrazines.

-

ChemBK. (2024, April 9). Phenylhydrazine. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylhydrazine. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-2-phenylhydrazine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-methyl-N-phenyl-hydrazine. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). 1-methyl-1-phenylhydrazine. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound Phenylhydrazine (FDB005892). Retrieved from [Link]

-

Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]

-

ResearchGate. (n.d.). Methylhydrazine reaction with acetone. Retrieved from [Link]

Sources

1-Methyl-2-phenylhydrazine hydrochloride stability and storage conditions

An In-depth Technical Guide on the Stability and Storage of 1-Methyl-2-phenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Methyl-2-phenylhydrazine hydrochloride is a valuable reagent in synthetic chemistry and pharmaceutical development. However, as a hydrazine derivative, it possesses inherent chemical instabilities that can compromise experimental outcomes and sample integrity if not managed with stringent protocols. This guide provides a comprehensive overview of the chemical principles governing its stability, the primary degradation pathways, and the critical environmental factors that influence its shelf-life. We will dissect the causality behind recommended storage and handling procedures, offering field-proven insights to ensure the long-term viability and reliability of this compound in a laboratory setting. This document moves beyond simple procedural lists to provide a self-validating framework for researchers, grounded in authoritative chemical principles.

Chemical Profile and Inherent Reactivity

The Phenylhydrazine Scaffold: A Foundation of Reactivity

The phenylhydrazine moiety is fundamentally a potent reducing agent, a characteristic that defines its utility and its instability.[1] The nitrogen-nitrogen single bond is susceptible to cleavage, and the lone pair of electrons on the nitrogen atoms makes the molecule highly prone to oxidation. This oxidation can be initiated by atmospheric oxygen, light, metal ions, and various oxidizing agents.[2][3][4] The oxidation process is often a complex, autocatalytic radical chain reaction, involving intermediates such as phenylhydrazyl radicals, phenyldiazene, and superoxide radicals.[2][3] For the parent compound, phenylhydrazine, these reactions can ultimately yield products like benzene, phenol, and nitrogen gas.[5] The hydrochloride salt form confers a degree of stability by protonating the basic nitrogen, reducing its nucleophilicity and susceptibility to oxidation compared to the free base.[6]

1-Methyl-2-phenylhydrazine Hydrochloride: Structural Considerations

The introduction of a methyl group on the α-nitrogen (N-1) of the hydrazine chain introduces specific electronic effects. The methyl group is weakly electron-donating, which can subtly modulate the redox potential of the molecule compared to its unsubstituted counterpart, phenylhydrazine. While this substitution is key to its function in specific synthetic routes, it does not negate the fundamental oxidative lability of the hydrazine core. Therefore, the precautions established for phenylhydrazine hydrochloride should be considered the baseline for its methylated derivative.

Caption: Chemical structure of 1-Methyl-2-phenylhydrazine Hydrochloride.

Mechanisms of Degradation: The Chemistry of Instability

Understanding the degradation pathways is paramount to designing effective storage protocols. The primary mechanism of decay for phenylhydrazine derivatives is oxidation.

The oxidation of phenylhydrazine is a complex process that can be initiated by metal cations or occur spontaneously in the presence of air (autoxidation).[3][4] The reaction involves several reactive intermediates, including superoxide radicals, phenylhydrazyl radicals, and phenyldiazene.[3] These intermediates propagate a chain reaction that consumes the parent compound. The presence of a methyl group on the nitrogen atom in 1-Methyl-2-phenylhydrazine hydrochloride influences the stability of these radical intermediates, but the fundamental pathway remains a critical concern.

Caption: Best-practice workflow for aliquoting air and light-sensitive reagents.

Experimental Verification of Stability: A Practical Approach

Trust in your results begins with trust in your reagents. Periodically verifying the purity of aged stock is a crucial aspect of good laboratory practice.

Designing a Stability Study

A simple stability study involves analyzing an aged sample against a freshly opened or reference standard sample. The key is to use an analytical method that can separate the parent compound from its potential degradants. High-Performance Liquid Chromatography (HPLC) with UV detection is ideally suited for this purpose due to the chromophoric nature of the phenylhydrazine core.

Protocol: Purity Assessment by Reverse-Phase HPLC-UV

This protocol provides a robust template for quantifying 1-Methyl-2-phenylhydrazine hydrochloride. The specific conditions may require optimization based on the available instrumentation and potential degradants of interest.

1. Objective: To determine the purity of a 1-Methyl-2-phenylhydrazine hydrochloride sample by separating the parent peak from any degradation products.

2. Materials:

-

1-Methyl-2-phenylhydrazine hydrochloride (test sample and reference standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium Acetate (or other suitable buffer salt)

-

Ultrapure Water

-

Volumetric flasks, pipettes, and autosampler vials (amber)

3. Preparation of Solutions:

-

Mobile Phase A: Prepare a 10 mM Ammonium Acetate buffer in water, adjusted to a pH of 6.5. Filter through a 0.22 µm filter. Causality: A buffered mobile phase is critical for ensuring consistent peak shape and retention time for the basic analyte.

-

Mobile Phase B: Acetonitrile.

-

Sample Diluent: 50:50 (v/v) Water:Methanol. Rationale: This provides good solubility for the hydrochloride salt while being compatible with the mobile phase.

-

Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent. Prepare fresh.

-

Sample Solution (0.1 mg/mL): Prepare the test sample in the same manner as the standard solution.

4. HPLC Conditions:

-

Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.

-

Gradient:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18-20 min: 10% B (re-equilibration)

-

Rationale: A gradient method is employed to ensure that any less polar degradation products are effectively eluted from the column.

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 232 nm. Rationale: Phenylhydrazine derivatives exhibit strong UV absorbance around this wavelength, providing high sensitivity. [7]* Injection Volume: 10 µL

5. Data Analysis:

-

Integrate the peak areas in the chromatograms for both the standard and the sample.

-

Calculate the purity of the sample as a percentage of the total peak area: Purity (%) = (Area_Parent_Peak / Total_Area_All_Peaks) * 100.

-

Compare the purity of the aged sample to the reference standard. A significant decrease in the main peak area, accompanied by the appearance of new peaks (typically at earlier retention times for more polar oxidized products), indicates degradation.

Conclusion

The chemical integrity of 1-Methyl-2-phenylhydrazine hydrochloride is contingent upon a rigorous and proactive approach to its storage and handling. Its inherent susceptibility to oxidative degradation necessitates a multi-faceted protective strategy that stringently excludes atmospheric oxygen, light, and moisture. By understanding the underlying chemical mechanisms of its instability and implementing the detailed protocols outlined in this guide, researchers can ensure the validity of their experiments and preserve the value of this important chemical asset.

References

- Title: The oxidation of phenylhydrazine by tyrosinase - PubMed Source: PubMed URL

- Title: Hardie and Thomson: 488. The Oxidation of Phenylhydrazine.

- Title: Mechanism of electrochemical oxidation of phenylhydrazine at pyrolytic graphite electrode Source: Indian Journal of Chemistry URL

- Title: The oxidation of phenylhydrazine: superoxide and mechanism - PubMed Source: PubMed URL

- Title: SAFETY DATA SHEET - Phenylhydrazine hydrochloride Source: MilliporeSigma URL

- Title: SAFETY DATA SHEET - Phenylhydrazine hydrochloride Source: Fisher Scientific URL

- Title: Safety Data Sheet: Phenylhydrazine hydrochloride Source: Carl ROTH URL

- Title: SAFETY DATA SHEET - Hydrazine, 1-methyl-1-phenyl- Source: Fisher Scientific URL

- Title: PHENYL HYDRAZINE HYDROCHLORIDE AR - Loba Chemie Source: Loba Chemie URL

- Title: Performance Chemicals Hydrazine Source: Arxada URL

- Source: Defense Technical Information Center (DTIC)

- Title: Phenylhydrazine hydrochloride - Santa Cruz Biotechnology Source: Santa Cruz Biotechnology URL

- Title: SAFETY DATA SHEET - Phenylhydrazine Source: Sigma-Aldrich URL

- Title: MATERIAL SAFETY DATA SHEET Phenylhydrazine hydrochloride Source: LASEC URL

- Title: Material Safety Data Sheet - Phenylhydrazine hydrochloride, 99+% Source: Cole-Parmer URL

- Title: 59-88-1(Phenylhydrazine hydrochloride)

- Title: CN102841170A - Method for detecting impurity phenylhydrazine in edaravone - Google Patents Source: Google Patents URL

Sources

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. 488. The oxidation of phenylhydrazine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. The oxidation of phenylhydrazine: superoxide and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. arxada.com [arxada.com]

- 5. The oxidation of phenylhydrazine by tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 59-88-1 CAS MSDS (Phenylhydrazine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. CN102841170A - Method for detecting impurity phenylhydrazine in edaravone - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Safe Handling of 1-Methyl-2-phenylhydrazine Hydrochloride

This guide provides a comprehensive overview of the essential safety and handling precautions for 1-Methyl-2-phenylhydrazine hydrochloride, a compound requiring meticulous management in a laboratory setting. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a foundational understanding of the "why" behind each safety protocol. By integrating technical data with practical, field-proven insights, this guide aims to foster a culture of safety and ensure the well-being of all personnel.

Understanding the Inherent Risks: A Toxicological Profile

1-Methyl-2-phenylhydrazine hydrochloride and its parent compound, phenylhydrazine, are characterized by a significant toxicological profile that necessitates stringent handling protocols. Exposure can lead to severe health consequences, and a thorough understanding of these risks is the cornerstone of safe laboratory practice.

The primary hazards associated with this compound include acute toxicity, skin irritation and sensitization, and the potential for long-term, systemic effects.[1][2] It is classified as a substance that is toxic if swallowed, in contact with skin, or if inhaled.[1][3] Furthermore, it is suspected of causing genetic defects and may cause cancer.[1][3][4] Prolonged or repeated exposure can cause damage to organs.[1][3][4]

The insidious nature of hydrazine derivatives lies in their ability to be readily absorbed through the skin, making dermal contact a critical exposure route.[5] Moreover, these compounds can cause sensitization, meaning that after an initial exposure, subsequent contact, even with minute quantities, can trigger a severe allergic skin reaction.[1][3][6] Chronic exposure has been linked to damage to red blood cells, leading to conditions such as anemia, as well as potential harm to the liver and kidneys.[6][7]

GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards of chemical products. The classification for phenylhydrazine hydrochloride underscores the gravity of the risks involved.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects |

| Carcinogenicity | 1B | H350: May cause cancer |

| Specific Target Organ Toxicity (Repeated Exposure) | 1 | H372: Causes damage to organs through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life |

Source: Loba Chemie Safety Data Sheet[1]

The Core of Safety: Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls in chemical safety prioritizes engineering solutions to minimize hazards at their source. When handling 1-Methyl-2-phenylhydrazine hydrochloride, the use of a certified chemical fume hood is not merely a recommendation but a mandatory requirement.[5][8] This is to ensure that any dust or vapors are effectively captured and exhausted, preventing inhalation, which is a primary route of exposure.

The Rationale Behind PPE Selection

Personal Protective Equipment (PPE) serves as the last line of defense. The selection of appropriate PPE should be a deliberate process based on a thorough risk assessment of the specific procedures being undertaken.

-

Hand Protection: Given the high potential for dermal absorption and skin sensitization, robust hand protection is critical.[5] Nitrile or neoprene gloves are recommended.[9][10] It is crucial to consult the glove manufacturer's compatibility chart to ensure the chosen material offers adequate protection against this specific chemical. Double gloving is a prudent practice, especially when handling concentrated solutions or the solid material.

-

Eye and Face Protection: The potential for this compound to cause serious eye irritation necessitates the use of chemical splash goggles.[1][8] When there is a significant risk of splashing, a face shield should be worn in conjunction with goggles to provide comprehensive protection for the entire face.[8][9]

-

Body Protection: A lab coat is the minimum requirement for body protection.[8] For procedures with a higher risk of spills or splashes, a chemically resistant apron or suit should be considered.[10] All protective clothing should be removed before leaving the laboratory to prevent the spread of contamination.

-

Respiratory Protection: All work with powdered 1-Methyl-2-phenylhydrazine hydrochloride should be conducted within a properly functioning fume hood to minimize the risk of inhalation.[5][8]

Caption: A workflow for the selection and use of PPE.

Methodologies for Safe Handling and Use

Adherence to a standardized and well-documented protocol is paramount when working with this hazardous compound. The following steps provide a framework for the safe handling of 1-Methyl-2-phenylhydrazine hydrochloride in a research and development setting.

Preparation and Weighing of the Solid Compound

-

Preparation: Before beginning, ensure that the chemical fume hood is operational and the work area is decontaminated and free of clutter. Assemble all necessary equipment, including a dedicated set of spatulas and weighing vessels.

-

Donning PPE: Put on all required PPE, including a lab coat, chemical splash goggles, and double nitrile or neoprene gloves.

-

Weighing: Conduct all weighing operations within the fume hood. To minimize the generation of airborne dust, handle the solid material gently. Use a tared weighing paper or vessel to avoid transferring the compound to the balance.

-

Cleanup: After weighing, carefully clean any residual dust from the spatula and weighing area using a damp cloth or paper towel, which should then be disposed of as hazardous waste.

Preparation of Solutions

-

Solvent Addition: Add the solvent to the solid material slowly and carefully to avoid splashing.

-

Dissolution: If necessary, use a magnetic stirrer to aid in dissolution. Ensure the vessel is securely capped to prevent the release of vapors.

-

Labeling: Clearly label the solution with the compound name, concentration, date of preparation, and appropriate hazard warnings.

General Handling Practices

-

Avoid Ingestion and Contamination: Do not eat, drink, or smoke in areas where this chemical is handled.[4][5]

-

Hand Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5]

-

Minimize Aerosol Generation: Take care to avoid the generation of dusts or aerosols during handling.[4]

Prudent Storage and Waste Management

Proper storage and disposal are critical to preventing accidental exposure and environmental contamination.

Storage

-

Store 1-Methyl-2-phenylhydrazine hydrochloride in a tightly closed container in a cool, dry, and well-ventilated area.[4][11]

-

Keep it segregated from incompatible materials, such as strong oxidizing agents, alkalis, and certain metals.[12] Phenylhydrazine hydrochloride is a strong reducing agent and can react violently with oxidizers.[12]

-

The storage area should be clearly marked with the appropriate hazard warnings.

Waste Disposal

All waste materials, including empty containers, contaminated PPE, and cleaning materials, must be treated as hazardous waste.[12] Dispose of this waste in accordance with local, state, and federal regulations.[12] Do not dispose of this chemical down the drain, as it is very toxic to aquatic life.[1][12]

Emergency Response: A Proactive Approach

A well-rehearsed emergency plan is essential for mitigating the consequences of an accidental exposure or spill.

In Case of Exposure

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][3] Seek immediate medical attention.[4]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][12] Seek immediate medical attention.[4]

-

Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, administer artificial respiration.[3][4] Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[3]

Caption: A flowchart outlining immediate actions for different exposure routes.

Spill Response

In the event of a spill, evacuate the area and prevent entry.[13] Do not attempt to clean up a spill of this material unless you are trained and equipped to do so.[8] For small spills, carefully absorb the material with an inert absorbent material and place it in a sealed container for disposal as hazardous waste.[11] For larger spills, contact your institution's environmental health and safety department immediately.

Conclusion: A Commitment to Safety

The safe handling of 1-Methyl-2-phenylhydrazine hydrochloride is a shared responsibility that requires a deep understanding of its hazards and a steadfast commitment to established safety protocols. By integrating the principles outlined in this guide into daily laboratory practice, researchers can mitigate the risks associated with this valuable but hazardous compound, ensuring a safe and productive research environment for all.

References

-

Carl ROTH. (n.d.). Safety Data Sheet: Phenylhydrazine hydrochloride. Retrieved from [Link]

-

Loba Chemie. (2021, November 24). PHENYL HYDRAZINE HYDROCHLORIDE AR. Retrieved from [Link]

-

Alfa Aesar. (2010, December 3). Phenylhydrazine - SAFETY DATA SHEET. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). PHENYLHYDRAZINE HYDROCHLORIDE HAZARD SUMMARY. Retrieved from [Link]

-

Environmental Health & Safety. (2009, November). Procedure for Working with Phenyl Hydrazine and Phenyl Hydrazine Hydrochloride. Retrieved from [Link]

-

CORE Scholar. (2016, July 26). Best Practices: Emergency Medical Management to Hydrazine Exposure. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]

-

Environmental Health & Safety. (n.d.). Hydrazine Standard Operating Procedure Template. Retrieved from [Link]

-

Risk Management and Safety. (n.d.). Hydrazine. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Phenylhydrazine hydrochloride. Retrieved from [Link]

Sources

- 1. lobachemie.com [lobachemie.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. carlroth.com:443 [carlroth.com:443]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. ehs.utoronto.ca [ehs.utoronto.ca]

- 6. nj.gov [nj.gov]

- 7. riccachemical.com [riccachemical.com]

- 8. ehs.unm.edu [ehs.unm.edu]

- 9. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 10. arxada.com [arxada.com]

- 11. fishersci.com [fishersci.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]

An In-depth Technical Guide on the Toxicological Profile of 1-Methyl-2-phenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the toxicological data for 1-Methyl-2-phenylhydrazine hydrochloride. Due to a notable lack of specific toxicological studies on this methylated derivative, this guide establishes a robust toxicological profile by leveraging extensive data available for its parent compound, phenylhydrazine hydrochloride. The document delves into the acute and chronic toxicity, genotoxicity, and carcinogenicity of phenylhydrazine hydrochloride, presenting quantitative data in structured tables. Furthermore, it explores the potential metabolic pathways and mechanisms of toxicity, offering insights into how the addition of a methyl group might influence the toxicological properties of the molecule. This guide also includes detailed, field-proven experimental protocols for key toxicological assays, such as the Ames test and the in vivo micronucleus assay, to empower researchers to conduct further investigations. The content is structured to provide a deep, causal understanding of the toxicological landscape, supported by authoritative citations and visual diagrams to elucidate complex concepts.

Introduction: The Phenylhydrazine Scaffold and the Significance of Methylation

This guide will, therefore, present a detailed toxicological assessment of phenylhydrazine hydrochloride as a primary surrogate, followed by an expert analysis of the potential toxicological implications of N-methylation.

Toxicological Profile of Phenylhydrazine Hydrochloride

Phenylhydrazine hydrochloride is recognized as a hazardous substance with a range of toxic effects.[2] Its toxicity is multifaceted, impacting various organ systems and cellular processes. The following sections summarize the key toxicological endpoints for phenylhydrazine hydrochloride, based on extensive animal studies and in vitro data.

Acute Toxicity

Phenylhydrazine hydrochloride exhibits significant acute toxicity via oral, dermal, and inhalation routes of exposure.[3] The primary target of acute toxicity is the hematopoietic system, leading to damage of red blood cells.[4]

Table 1: Acute Toxicity Data for Phenylhydrazine

| Route of Exposure | Species | LD50/LC50 Value | Reference |

| Oral | Rat | 188 mg/kg | [1] |

| Oral | Mouse | 175 mg/kg | [1] |

| Oral | Guinea Pig | 80 mg/kg | [1] |

| Dermal | Rabbit | 380 mg/kg (resulted in 20-30% mortality) | [3] |

| Inhalation | Rat | 2745 mg/m³ | [3] |

| Inhalation | Mouse | 2093 mg/m³ | [3] |

Sublethal signs of acute exposure include the formation of methemoglobin, hemolysis, the appearance of Heinz bodies in erythrocytes, reticulocytosis, bone marrow hyperplasia, and enlargement of the spleen and liver.[1]

Skin and Eye Irritation and Sensitization

Phenylhydrazine hydrochloride is a known skin and eye irritant.[2] Prolonged or repeated skin contact can lead to dermatitis.[2] Furthermore, there is evidence to suggest that it is a skin sensitizer, capable of eliciting allergic contact dermatitis upon subsequent exposures.[1]

Chronic Toxicity and Carcinogenicity

Long-term exposure to phenylhydrazine hydrochloride has been associated with severe health effects, including damage to the liver, kidneys, and hematopoietic system.[2] Crucially, phenylhydrazine and its salts are considered potential human carcinogens.[5] Animal studies have demonstrated a clear carcinogenic potential.

Table 2: Carcinogenicity Data for Phenylhydrazine Hydrochloride

| Species | Route of Exposure | Dose | Tumor Type | Reference |

| Mouse | Oral (gavage) | 25 mg/kg/day for 42 weeks | Increased incidence of lung tumors | [1] |

| Mouse | Oral (drinking water) | 22 mg/kg/day for lifetime | Increased incidence of blood vessel tumors | [1] |

Genotoxicity

Phenylhydrazine and its hydrochloride salt have demonstrated mutagenic potential in various in vitro and in vivo assays.[1] This genotoxicity is a significant concern and is likely a contributing factor to its carcinogenicity. Positive results have been observed in bacterial gene mutation tests (Ames test) and in assays that detect chromosomal damage, such as the micronucleus test.[1]

Inferred Toxicological Profile of 1-Methyl-2-phenylhydrazine Hydrochloride: The Role of Methylation

While specific toxicological data for 1-Methyl-2-phenylhydrazine hydrochloride is scarce, we can infer its potential hazards based on the known toxicology of phenylhydrazine and the general effects of methylation on the metabolism and reactivity of xenobiotics.

The introduction of a methyl group can influence toxicity in several ways:

-

Metabolic Activation: The methyl group can be a site for metabolic modification by cytochrome P450 enzymes. This can lead to the formation of reactive metabolites that are more or less toxic than the parent compound.

-

Steric Hindrance: The methyl group may sterically hinder the interaction of the hydrazine moiety with its biological targets, potentially reducing its reactivity and toxicity.

-

Lipophilicity: Methylation generally increases the lipophilicity of a molecule. This can enhance its absorption across biological membranes, leading to increased bioavailability and potentially greater toxicity.

Given that the fundamental phenylhydrazine scaffold is responsible for the hematotoxic and genotoxic effects, it is reasonable to presume that 1-Methyl-2-phenylhydrazine hydrochloride will exhibit a similar toxicological profile. However, the potency of these effects could be modulated by the methyl group. Without specific experimental data, it is prudent to handle 1-Methyl-2-phenylhydrazine hydrochloride with the same level of caution as phenylhydrazine hydrochloride.

Mechanisms of Toxicity

The toxicity of phenylhydrazine is primarily attributed to its ability to induce oxidative stress and form reactive intermediates.

Oxidative Stress and Hemotoxicity

Phenylhydrazine is known to auto-oxidize in the presence of oxygen, generating reactive oxygen species (ROS) such as superoxide radicals and hydrogen peroxide.[4] This process is accelerated within red blood cells, where it reacts with oxyhemoglobin to form methemoglobin and more ROS. The excessive production of ROS overwhelms the antioxidant defense mechanisms of the erythrocytes, leading to lipid peroxidation of the cell membrane, protein damage, and ultimately hemolysis.[6] The precipitation of denatured hemoglobin results in the formation of Heinz bodies, a hallmark of phenylhydrazine-induced hemolytic anemia.[6]

Caption: Proposed metabolic pathway of phenylhydrazine leading to hemotoxicity.

Genotoxicity and Carcinogenicity

The genotoxic effects of phenylhydrazine are likely mediated by the formation of reactive intermediates that can interact with DNA. Two primary mechanisms have been proposed:

-

Formation of Organic Radicals: The reaction of phenylhydrazine with oxyhemoglobin can generate phenyl radicals. These highly reactive species can abstract hydrogen atoms from DNA bases, leading to DNA strand breaks and other forms of damage.

-

DNA Methylation: Phenylhydrazine may react with endogenous formaldehyde to form a methylating agent, which can then transfer a methyl group to DNA bases, particularly guanine. This can lead to mispairing during DNA replication and mutations.[1]

Experimental Protocols for Toxicological Assessment

To address the data gap for 1-Methyl-2-phenylhydrazine hydrochloride, standardized toxicological assays are required. The following are detailed protocols for two key assays to assess mutagenicity and in vivo genotoxicity.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used in vitro method to assess the mutagenic potential of a chemical. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The assay measures the ability of a test substance to induce reverse mutations (reversions) that restore the functional gene for histidine synthesis, allowing the bacteria to grow on a histidine-deficient medium.

Histidine-dependent Salmonella typhimurium strains are exposed to the test substance with and without a metabolic activation system (S9 fraction from rat liver). If the substance is a mutagen, it will cause mutations that revert the bacteria to a histidine-independent state, resulting in the formation of visible colonies on a minimal agar plate.

Caption: A streamlined workflow for the Ames Test.

-

Preparation of Bacterial Strains: Inoculate the appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) into nutrient broth and incubate overnight at 37°C with shaking to obtain a dense culture.

-

Preparation of Test Compound: Prepare a series of dilutions of 1-Methyl-2-phenylhydrazine hydrochloride in a suitable solvent (e.g., water or DMSO).

-

Metabolic Activation: Prepare the S9 mix containing the S9 fraction from Aroclor- or phenobarbital-induced rat liver, cofactors (NADP+, G6P), and buffer. Keep on ice.

-

Exposure: In a sterile tube, add the following in order:

-

0.1 mL of the bacterial culture

-

0.1 mL of the test compound dilution or control

-

0.5 mL of S9 mix (for metabolic activation) or phosphate buffer (without metabolic activation)

-

-